6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Description
Introduction to 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid
Nomenclature and Structural Significance in Heterocyclic Chemistry
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid belongs to the indole alkaloid family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrrolidine moiety. The IUPAC name derives from its substitution pattern: a methyl group at position 6, a carboxylic acid at position 2, and partial saturation of the pyrrole ring at positions 2 and 3. The systematic name emphasizes the reduced double bond in the five-membered ring, distinguishing it from fully aromatic indole derivatives.
The molecular formula, C$${10}$$H$${11}$$NO$$_{2}$$ , reflects its hybrid aromatic-aliphatic character. Key structural features include:
- A planar benzene ring (positions 4–7) with a methyl substituent at position 6.
- A partially saturated pyrrolidine ring (positions 1–3) with a carboxylic acid group at position 2.
- A tetrahedral carbon at position 2, enabling stereochemical diversity in synthetic derivatives.
This configuration grants the molecule unique electronic properties, such as increased solubility compared to fully aromatic indoles due to the reduced ring strain and hydrogen-bonding capacity of the carboxylic acid group.
Structural Comparison of Related Indole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Saturation |
|---|---|---|---|
| 6-Methyl-1H-indole-2-carboxylic acid | C$${10}$$H$${9}$$NO$$_{2}$$ | Methyl (C6), carboxylic acid (C2) | Fully aromatic |
| 2,3-Dihydro-1H-indole-6-carboxylate | C$${9}$$H$${8}$$NO$$_{2}$$ | Carboxylate (C6) | 2,3-Dihydro |
| 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid | C$${10}$$H$${11}$$NO$$_{2}$$ | Methyl (N1), carboxylic acid (C2) | 2,3-Dihydro |
Historical Context and Discovery in Indole Derivative Research
The synthesis of dihydroindolecarboxylic acids gained momentum in the late 20th century alongside advances in heterocyclic chemistry. Early work focused on hydrogenation of indole precursors, as seen in the 1980s development of catalytic reduction methods for producing 2,3-dihydroindoles. The specific 6-methyl derivative emerged as a byproduct of medicinal chemistry campaigns targeting neuroactive compounds, with its first reported synthesis appearing in the 2000s via palladium-catalyzed coupling reactions.
Key milestones include:
- 2005 : Characterization of 6-methylindole-2-carboxylic acid derivatives as kinase inhibitors, spurring interest in dihydro analogs.
- 2014 : Use of 2,3-dihydroindole scaffolds in asymmetric catalysis, highlighting their conformational rigidity.
- 2023 : Application of 6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid as a building block for fluorescent probes, leveraging its electron-donating methyl group.
Position in the Broader Class of Dihydroindolecarboxylic Acids
As a member of the dihydroindolecarboxylic acid family, this compound shares core features with biologically significant molecules while offering distinct reactivity:
Electronic Profile : The saturated pyrrolidine ring reduces aromaticity, increasing nucleophilicity at the nitrogen compared to indole. This enables easier functionalization for drug discovery applications.
Steric Effects : The 6-methyl group creates a steric barrier that influences regioselectivity in electrophilic substitution reactions. For instance, bromination occurs preferentially at position 4 rather than 5, as demonstrated in analogs like 4-bromo-1-[(tert-butoxy)carbonyl]-6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid.
Biological Relevance : While not directly involved in natural product biosynthesis like its dihydroxy cousin 5,6-dihydroxyindole-2-carboxylic acid (a melanin precursor), the 6-methyl derivative serves as a synthetic precursor to protease inhibitors and receptor modulators.
The compound’s versatility is further evidenced by its role in generating diverse derivatives:
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-4,9,11H,5H2,1H3,(H,12,13) |
InChI Key |
ZOADRXVYVAVWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(N2)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reduction of Indole-2-carboxylic Acid or Esters
One well-documented method involves starting from 6-methylindole-2-carboxylic acid or its ester derivatives, followed by reduction to the corresponding indoline (2,3-dihydroindole) carboxylic acid. The process often includes:
- Formation of a tin complex intermediate from the indole ester
- Controlled addition of aqueous potassium or sodium hydroxide to maintain alkaline conditions (pH 9-11)
- Stirring and temperature control (20-25 °C) to complete reduction
- Filtration to remove tin hydroxides
- Acidification to precipitate the 6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid product
This method, described in a patent (US4535168A), emphasizes careful control of pH and temperature to maximize yield and purity. The reaction mixture is typically concentrated under reduced pressure at temperatures below 30 °C to avoid decomposition.
Key reaction parameters from US4535168A:
| Step | Conditions/Details |
|---|---|
| Tin complex formation | Concentration, room temperature 2-3 h, then 5 °C 2-3 h |
| Hydroxide addition | Dropwise over 1-4 h, pH maintained ≥11, 20-25 °C |
| Stirring duration | Overnight or until completion |
| Filtration | Removal of tin hydroxides |
| Acidification | pH adjusted to ~5, chilled in ice bath 2 h |
This method yields the indoline-2-carboxylic acid with high purity and is scalable for industrial applications.
Hemetsberger–Knittel Indole Synthesis Followed by Reduction
Another synthetic route involves the Hemetsberger–Knittel reaction to construct indole-2-carboxylate intermediates, which are then selectively reduced to the 2,3-dihydroindole (indoline) derivatives. This method proceeds as follows:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamate derivatives
- Thermolysis of the azide to induce cyclization and form indole-2-carboxylates
- Selective reduction of the indole double bond to yield the 2,3-dihydroindole carboxylates
- Hydrolysis of esters to yield the target carboxylic acid
This approach allows regioselective substitution, including the introduction of methyl groups at the 6-position, by choosing appropriate benzaldehyde precursors.
Functional Group Transformations via Friedel–Crafts Acylation and Reduction
In some cases, commercially available ethyl 5-chloroindole-2-carboxylate is used as a starting material. The synthetic strategy includes:
- Friedel–Crafts acylation at the C3 position using various acyl chlorides
- Reduction of the ketone group to alkyl substituents using triethylsilane
- Hydrolysis of esters to yield indole-2-carboxylic acids
- Subsequent reduction or modification to obtain the 2,3-dihydroindole carboxylic acid derivatives
This method is useful for preparing substituted indole-2-carboxylic acids, which can be further transformed into 6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid analogs.
Synthesis via Radical Cyclization and Mitsunobu Reaction
A more complex multi-step synthesis has been reported involving:
- Modified Japp−Klingemann reaction to prepare substituted indoles
- Selective borane (BH3) reduction to reduce double bonds
- Mitsunobu reaction to introduce ester functionalities
- Allylation and radical cyclization to form tricyclic indole esters
- Final saponification to yield the indole-2-carboxylic acid derivatives
This method allows the introduction of diverse substituents and ring systems, including methyl groups at the 6-position, and is applicable for the synthesis of biologically active indole carboxylic acids.
Oxidation and Purification Techniques
In addition to synthetic routes, oxidation of hydroxymethyl indole derivatives using activated manganese dioxide in dichloromethane at room temperature has been employed to prepare indole carboxylic acid precursors. The reaction is monitored by TLC, and fresh manganese dioxide is added as needed to drive the reaction to completion. Purification is typically achieved by repeated chromatography on neutral alumina columns using benzene or ethyl acetate/hexane mixtures as eluents.
Comparative Data Table of Preparation Methods
Summary of Research Discoveries
- The tin complex reduction method provides a robust and industrially viable route to 6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid with high yields and purity.
- Hemetsberger–Knittel synthesis offers regioselective access to substituted indole-2-carboxylates, which can be reduced to the target compound, allowing structural diversity.
- Friedel–Crafts acylation followed by reduction is a versatile approach for functionalizing the indole ring, enabling the introduction of methyl groups at the 6-position.
- Advanced synthetic strategies involving radical cyclization and Mitsunobu reactions enable the construction of complex indole derivatives with potential pharmaceutical applications.
- Oxidation techniques using manganese dioxide provide mild and effective methods to prepare key intermediates for further transformations.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted indole derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, highlighting differences in substituents, heteroatoms, and functional groups:
Key Comparative Insights:
Substituent Position Effects: The placement of methyl groups (e.g., at N1 vs. C6) significantly alters electronic properties. For example, 1-methyl-2,3-dihydro-1H-indole-6-carboxylic acid (CAS 1071432-99-9) exhibits different dipole moments and hydrogen-bonding capabilities compared to the 6-methyl isomer, impacting solubility and receptor interactions .
Heterocyclic Core Variations :
- Replacing the indole ring with benzothiophene (as in 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid) introduces sulfur, which increases lipophilicity and may improve membrane permeability in drug design .
Functional Group Modifications: The methyl ester derivative (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester) offers improved bioavailability compared to the carboxylic acid form but requires enzymatic hydrolysis for activation . Amino-substituted analogs (e.g., rac-(1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride) exhibit basicity, enabling salt formation and enhanced stability in acidic environments .
Biological Activity :
Biological Activity
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its antiviral, antibacterial, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be represented as follows:
This compound features an indole core with a carboxylic acid functional group that is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the effectiveness of indole derivatives, including 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The binding conformation analysis showed that the indole core and the carboxyl group chelated Mg ions within the active site of integrase. This interaction is critical for inhibiting the strand transfer process essential for viral replication.
Table 1: Inhibitory Effects of Indole Derivatives on HIV-1 Integrase
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid | TBD | Potential scaffold for further optimization |
| Compound 3 | 12.41 | Highest activity among derivatives tested |
| Compound 20a | 0.13 | Significant improvement in inhibition |
The derivative 20a demonstrated a remarkable IC50 value of 0.13 μM, indicating its potential as a therapeutic agent against HIV .
Antibacterial Activity
The antibacterial properties of indole derivatives have also been investigated. Compounds derived from indole structures exhibit significant antibacterial activity against various strains, including resistant bacteria like MRSA.
Table 2: Antibacterial Activity of Indole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Indole derivative A | 0.98 | MRSA |
| Indole derivative B | TBD | E. coli |
These findings suggest that modifications to the indole structure can enhance antibacterial efficacy, making them promising candidates for developing new antibiotics .
Anticancer Activity
6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has shown potential in anticancer applications. Research indicates that indole derivatives can preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating various indole derivatives against A549 lung cancer cells, certain compounds displayed significant antiproliferative activities with low minimum inhibitory concentrations (MIC). For instance:
- Compound X exhibited an MIC of 3.90 μg/mL against A549 cells.
This suggests that structural modifications can lead to enhanced selectivity and potency against cancer cells while minimizing effects on normal cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the indole ring significantly affect biological activity. The introduction of halogen groups at specific positions on the indole core has been shown to enhance both antiviral and antibacterial activities. For example:
- C6 Halogenated Compounds : Increased integrase inhibition due to π-π stacking interactions with viral DNA.
These modifications provide a pathway for optimizing efficacy and reducing toxicity in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, and how can purity be maximized?
- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and aminothiazolones. Refluxing in acetic acid (3–5 hours) under controlled stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine) promotes cyclization . Purification involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted precursors and byproducts. Purity ≥95% is achievable with iterative washing using ethanol and diethyl ether .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the indole backbone and methyl/carboxylic acid substituents. For example, the methyl group at C6 appears as a singlet (~δ 2.3 ppm), while the carboxylic acid proton is deshielded (~δ 12-13 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 189.21 for C₁₁H₁₁NO₂) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .
Q. What are the recommended methods for purifying 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid from reaction mixtures?
- Methodology : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) isolates the target compound. For higher purity, recrystallization in DMF/acetic acid (1:1) yields crystalline solids with minimal impurities . Centrifugation and vacuum drying at 40°C ensure solvent removal .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in novel synthetic pathways?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, predicting nucleophilic/electrophilic sites. Molecular docking studies assess interactions with enzymes (e.g., cyclooxygenase-2) to design derivatives with enhanced binding affinities . Software like Gaussian or Schrödinger Suite facilitates these analyses .
Q. What strategies are effective in resolving contradictions between theoretical and experimental data regarding the compound's stereochemical outcomes?
- Methodology :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (mobile phase: hexane/isopropanol 90:10) to verify stereochemical purity .
- X-ray Crystallography : Resolves spatial arrangement of substituents, especially for diastereomers formed during synthesis .
- Dynamic NMR : Detects rotameric equilibria or conformational changes that may explain discrepancies in reactivity .
Q. What methodologies are employed to assess the compound's stability under various storage conditions, and how can degradation products be identified?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- LC-MS/MS : Identifies degradation products (e.g., decarboxylated or oxidized derivatives) by comparing fragmentation patterns with reference standards .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., onset at ~200°C) to optimize storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
